N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
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Overview
Description
“N-cyclohexyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide” is a compound that contains a thiadiazole ring . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . Consequently, these compounds exert a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of thiadiazole derivatives has been reported in the literature . A new route to 5-amino-1,2,4-thiadiazole derivatives via the reaction of N-chloroamidines with isothiocyanates has been proposed . This method has several advantages, including high product yields (up to 93%), a column chromatography-free workup procedure, scalability, and the absence of additive oxidizing agents or transition metal catalysts .Molecular Structure Analysis
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .Chemical Reactions Analysis
Thiadiazole derivatives have shown a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . They have the ability to cross cellular membranes due to their mesoionic nature .Scientific Research Applications
Anticancer Applications
- Synthesis for Anticancer Screening : N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, synthesized by heterocyclization, exhibited promising cytotoxic results against breast cancer cell lines, comparable to 5-fluorouracil. This highlights the potential of these compounds in cancer treatment research (Abu-Melha, 2021).
- Biological Evaluation as Anticancer Agents : Certain derivatives of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides demonstrated notable anticancer activity. Specifically, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide showed high selectivity and apoptosis induction in cancer cell lines, underscoring its therapeutic potential (Evren et al., 2019).
Antimicrobial Applications
- Antimicrobial Agent Synthesis : The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents was achieved. These compounds, upon evaluation, showed promising results against various bacterial and fungal strains, indicating their efficacy in antimicrobial applications (Darwish et al., 2014).
- Nematicidal Activity : A study on the synthesis of N-cyclohexylidene-N-phenylamines and their derivatives showed effective antibacterial, antifungal, and nematicidal activities. This suggests their potential use in controlling nematode infestations in agriculture (Srinivas et al., 2008).
Miscellaneous Applications
- Synthesis for Antitumor Evaluation : Novel 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide derivatives were synthesized and evaluated for antitumor activities. Most compounds revealed high inhibitory effects against various human cancer cell lines, making them valuable for further biological investigations (Shams et al., 2010).
- Optoelectronic Properties in Polymer Science : Thiazole-based polythiophenes were synthesized and analyzed for their optoelectronic properties. These compounds exhibited promising characteristics such as satisfactory switching times and optical contrast, making them relevant in the field of materials science and polymer technology (Camurlu & Guven, 2015).
Mechanism of Action
Target of Action
The primary targets of N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide are currently unknown. This compound contains a thiadiazole ring, which is known to have diverse biological activities . .
Mode of Action
Compounds containing a thiadiazole ring are known to interact with their targets in various ways, including acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Given the diverse biological activities of thiadiazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
Thiadiazole derivatives are known to have a wide range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Properties
IUPAC Name |
N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c20-14(17-13-9-5-2-6-10-13)11-21-16-18-15(19-22-16)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKKMTMWXGYDDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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